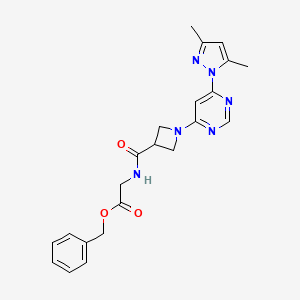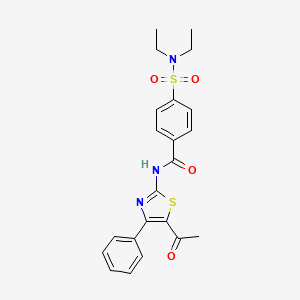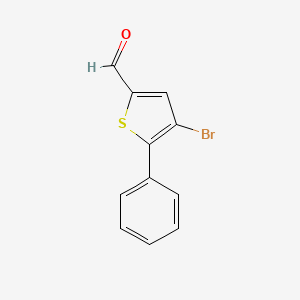![molecular formula C13H20N2 B2369119 4-[(2-甲基哌啶-1-基)甲基]苯胺 CAS No. 29180-40-3](/img/structure/B2369119.png)
4-[(2-甲基哌啶-1-基)甲基]苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-[(2-Methylpiperidin-1-yl)methyl]aniline” is a chemical compound with the molecular formula C13H20N2 and a molecular weight of 204.31 . It is used for research purposes and is a specialty product for proteomics research .
Synthesis Analysis
Piperidines, such as “4-[(2-Methylpiperidin-1-yl)methyl]aniline”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The InChI code for “4-[(2-Methylpiperidin-1-yl)methyl]aniline” is 1S/C13H20N2/c1-11-4-2-3-9-14(11)10-12-5-7-13(14)8-6-12/h5-8,11H,2-4,9-10,14H2,1H3 . This indicates the presence of a piperidine ring substituted at the 1-position with a benzoyl group .
Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
Physical And Chemical Properties Analysis
“4-[(2-Methylpiperidin-1-yl)methyl]aniline” is a solid substance . It has a predicted melting point of 99.65° C and a predicted boiling point of 316.8° C at 760 mmHg . The predicted density is 1.0 g/cm^3 , and the refractive index is n 20D 1.57 .
科学研究应用
Medicinal Chemistry and Drug Development
MPPA’s structural features make it interesting for medicinal chemistry. Researchers explore its potential as a scaffold for designing novel drugs. By modifying its substituents, they can create analogs with improved pharmacological properties. For instance, MPPA derivatives might target specific receptors or enzymes involved in diseases like cancer, neurodegenerative disorders, or infectious diseases .
Organic Synthesis and Catalysts
MPPA can serve as a building block in organic synthesis. Chemists use it to construct more complex molecules. Additionally, MPPA derivatives may act as catalysts in various reactions. Researchers investigate their catalytic activity in transformations such as C–C bond formation, oxidation, or reduction .
Materials Science and Polymer Chemistry
MPPA derivatives find applications in materials science. They can be incorporated into polymers, coatings, or films. These modified materials may exhibit enhanced mechanical properties, adhesion, or stability. Researchers study MPPA-based polymers for use in drug delivery systems, sensors, or protective coatings .
Photoluminescent Materials
Certain MPPA derivatives exhibit photoluminescence properties. These compounds emit light when excited by UV radiation. Researchers explore their potential as fluorescent probes, sensors, or imaging agents. For example, MPPA-based materials could be used in biological imaging or environmental monitoring.
Corrosion Inhibition
MPPA derivatives may act as corrosion inhibitors for metals. When added to coatings or solutions, they protect metal surfaces from degradation due to oxidation or chemical reactions. Researchers investigate their effectiveness in preventing corrosion in industrial applications .
Agrochemicals and Pesticides
MPPA analogs could play a role in agrochemicals. Researchers study their insecticidal or fungicidal properties. By understanding their mode of action, they aim to develop environmentally friendly pesticides or crop protection agents .
属性
IUPAC Name |
4-[(2-methylpiperidin-1-yl)methyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-4-2-3-9-15(11)10-12-5-7-13(14)8-6-12/h5-8,11H,2-4,9-10,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNSSUGFLMSCJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methylpiperidin-1-yl)methyl]aniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R)-1-Ethynyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2369041.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2369044.png)
![5-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2369045.png)


![6-Hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one](/img/structure/B2369052.png)
![N-[(1,2-dimethylindol-5-yl)methyl]-2-ethoxybenzamide](/img/structure/B2369053.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2369054.png)
![[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]methanesulfonamide](/img/structure/B2369055.png)

